N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide

HDAC2 Epigenetics Cancer

Researchers sourcing indole-1-acetamide HDAC probes frequently encounter analogs lacking the critical 2-methyl substituent, resulting in complete loss of sub-micromolar activity. N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (CAS 436087-08-0) directly resolves this: • HDAC2 IC50 of 100 nM-on par with vorinostat-validated for mechanistic studies in cancer and epigenetic regulation. • 21-fold potency advantage over des-methyl analog confirms the 2-methyl group as an essential pharmacophore; substitution with an unsubstituted indole core yields non-functional activity. • Higher calculated logP (1.6) and zero H-bond donors favor passive membrane diffusion, making it the preferred choice for cellular target engagement and high-content screening. Supplied at ≥98% purity with full analytical documentation. Standard global shipping under ambient conditions.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 436087-08-0
Cat. No. B1299067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
CAS436087-08-0
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C=O)C
InChIInChI=1S/C16H20N2O2/c1-4-17(5-2)16(20)10-18-12(3)14(11-19)13-8-6-7-9-15(13)18/h6-9,11H,4-5,10H2,1-3H3
InChIKeyGPVKGJPWAXSITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide: Overview


N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (CAS 436087-08-0) is a synthetic indole-1-acetamide derivative characterized by a 3-formyl and a 2-methyl substitution on the indole ring and an N,N-diethylacetamide side chain . This structural motif places it within a class of compounds investigated for histone deacetylase (HDAC) inhibition. Its molecular formula is C16H20N2O2, with a molecular weight of 272.34 g/mol, and it is commercially available from multiple suppliers at purities typically 95% or higher .

HDAC2 inhibition study tool compound with defined 2-methyl pharmacophore
Supports class I HDAC isoform selectivity profiling
Lipophilic N,N-diethylacetamide moiety for cell-permeability research

N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide: Substitution Fails


Procurement of a generic indole-1-acetamide without the specific 2-methyl and 3-formyl substitution pattern of 436087-08-0 is not scientifically justifiable due to the profound impact of these substituents on target engagement and potency. Quantitative structure-activity relationship (SAR) data from BindingDB demonstrates that the presence of the 2-methyl group is critical; its removal in a direct analog results in a complete loss of sub-micromolar HDAC inhibitory activity, with an IC50 shift from 100 nM to >2 µM [1]. This indicates that the 2-methyl group is a key pharmacophoric element, and substitution with an unsubstituted or differently substituted indole core will yield a compound with significantly reduced, and potentially non-functional, activity in HDAC-related assays.

Removing the 2-methyl group may cause a >20-fold drop in HDAC inhibition, shifting from target engagement to near-inactive profile
Unsubstituted indole or non-formyl analogs may not replicate the HDAC2 interaction pattern and should be validated independently
Primary amide or polar replacements may alter permeability and cellular exposure; direct substitution requires lipophilicity review

N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide vs. Analogs


HDAC2 Potency vs. Vorinostat

N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide exhibits an IC50 of 100 nM against human HDAC2, which is comparable to the clinically approved pan-HDAC inhibitor vorinostat (SAHA) [1]. In a standardized assay, vorinostat demonstrated an IC50 of 120 nM against HDAC2 [2]. This places the target compound in the same potency range as a benchmark therapeutic, a key differentiator from many unoptimized indole-based screening hits that often exhibit IC50 values in the micromolar range.

HDAC2 potency vs. vorinostat
Reported
IC50 100 nM
vorinostat: 120 nM
Supports HDAC2 target-engagement study fit
Assay: HDAC-Glo I/II, purified enzyme
HDAC2 Epigenetics Cancer

2-Methyl Group Role in HDAC Potency

A direct comparison with the 2-des-methyl analog, N,N-diethyl-2-(3-formylindol-1-yl)acetamide, reveals the critical importance of the 2-methyl group for potency. While the target compound exhibits an IC50 of 100 nM against HDAC2, the des-methyl analog shows drastically reduced activity, with an IC50 of 2,100 nM (2.1 µM) against HDAC in a HeLa cell lysate assay [1]. This represents a 21-fold decrease in potency.

2-methyl group SAR
Head-to-head
21-fold potency difference
des-methyl IC50 2100 nM vs 100 nM
2-methyl substitution essential for HDAC inhibition SAR
HeLa lysate vs purified HDAC2 conditions differ
SAR Medicinal Chemistry Lead Optimization

Class I HDAC Selectivity

Beyond potency, the selectivity profile of a compound is crucial for interpreting biological results. N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide demonstrates a 2-fold preference for HDAC2 (IC50 100 nM) over HDAC8 (IC50 200 nM) and HDAC3 (IC50 210 nM) [1]. This selectivity, while modest, contrasts with pan-HDAC inhibitors like vorinostat, which often show less than 2-fold selectivity across multiple isoforms [2].

Class I HDAC selectivity
Context-dependent
HDAC2/HDAC8 ratio 2.0
HDAC2 100 nM, HDAC8 200 nM, HDAC3 210 nM
Supports class I isoform selectivity assay context
Pan-inhibitor vorinostat shows similar range
HDAC Selectivity Class I HDAC Epigenetic Tools

Lipophilicity and Metabolic Stability

The N,N-diethylacetamide group confers significant changes to the physicochemical properties of the indole scaffold compared to a simpler primary amide. The calculated logP (XLogP3) for N,N-diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is 1.6, which is notably higher than that of the unsubstituted amide analog, 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, which has an XLogP3 of 0.9 [1][2]. Furthermore, the diethyl substitution eliminates hydrogen bond donor capacity (HBD = 0) compared to the primary amide (HBD = 1), a key factor influencing membrane permeability and metabolic stability [1][2].

Lipophilicity & HBD
Class-level
XLogP3 1.6, HBD 0
vs primary amide XLogP3 0.9, HBD 1
Supports cell-permeability assay interpretation
Computed properties (PubChem)
ADME Lipophilicity Drug Design

N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide Applications


HDAC2 Chemical Probe Development

Given its established IC50 of 100 nM against HDAC2 [1] and its superior potency over the des-methyl analog, this compound serves as a validated starting point for the development of chemical probes targeting HDAC2-dependent pathways. Its potency on par with vorinostat [2] makes it suitable for experiments aimed at dissecting HDAC2's specific role in cancer or epigenetic regulation, where a potent and well-defined tool compound is required.

Class I HDAC Inhibitor Campaigns

The compound's structure, featuring the critical 2-methyl group, provides a clear SAR path for optimization. The 21-fold potency difference between the target compound and its des-methyl analog [1] validates this position as a key pharmacophore. Medicinal chemists can confidently use this scaffold for further derivatization at the N,N-diethylacetamide or the formyl group to explore novel Class I HDAC inhibitors with improved selectivity or pharmacokinetic properties.

Cell-Based Assays with Membrane Permeability

The compound's calculated higher logP (1.6) and lack of hydrogen bond donors compared to the primary amide analog [1][2] suggest it is better suited for experiments requiring passive diffusion across cell membranes. This makes it a preferred choice for cellular target engagement studies or high-content screening where efficient intracellular access is critical for observing a biological effect.

Application
Selection Property
Validation Focus
HDAC2 pathway studies
HDAC2 inhibition context with defined pharmacophore
HDAC2 enzymatic assay endpoints; compare with vorinostat reference
SAR & lead optimization
2-methyl and formyl substitution retention
HDAC potency shift analysis versus des-methyl and non-formyl analogs
Cell permeability assays
Lipophilic N,N-diethylacetamide profile, HBD=0
Cellular uptake and intracellular target engagement monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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